molecular formula C9H4Br2FN B1423430 3,6-Dibromo-8-fluoroquinoline CAS No. 1315367-35-1

3,6-Dibromo-8-fluoroquinoline

Cat. No.: B1423430
CAS No.: 1315367-35-1
M. Wt: 304.94 g/mol
InChI Key: IUVCBIMGTGFGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-8-fluoroquinoline is a synthetic halogenated quinoline derivative intended for research and development purposes. This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of more complex molecules. Its molecular structure, featuring both bromine and fluorine substituents, makes it a valuable intermediate for constructing potential drug candidates. Halogenated quinolines, in general, are privileged scaffolds in drug discovery due to their wide range of pharmacological activities. Research on analogous compounds, such as other brominated and fluorinated quinolines, has demonstrated significant potential in areas like anticancer and antibacterial research. These related compounds often function by targeting essential enzymes like topoisomerases, which are critical for DNA replication and cell proliferation . For instance, some brominated quinolines have shown promising antiproliferative activity against various cancer cell lines and the ability to inhibit human topoisomerase I . Similarly, fluoroquinolines are investigated for their antibacterial properties . As a multi-halogenated quinoline, this compound is a key precursor for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to create a diverse library of derivatives for biological screening . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCBIMGTGFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches for 3,6-Dibromo-8-fluoroquinoline

The direct synthesis of this compound can be conceptually approached from two primary retrosynthetic disconnections: the bromination of a fluorinated quinoline (B57606) precursor or the fluorination of a dibrominated quinoline precursor. Each of these pathways presents distinct synthetic challenges and requires careful consideration of regioselectivity and reaction conditions.

Strategic Halogenation of Fluorinated Quinoline Precursors

A key strategy for the synthesis of this compound involves the selective bromination of an 8-fluoroquinoline (B1294397) precursor. This approach leverages the directing effects of the fluorine atom and the quinoline nitrogen to control the regiochemical outcome of the bromination reactions.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds due to its ease of handling and its ability to provide a low concentration of bromine in situ, which can enhance selectivity. missouri.eduwikipedia.org The bromination of quinoline derivatives with NBS typically proceeds via an electrophilic aromatic substitution mechanism. rsc.orgnih.gov In the context of synthesizing this compound from 8-fluoroquinoline, a two-step bromination would be necessary.

The first bromination is anticipated to occur on the benzene (B151609) ring of the quinoline nucleus, influenced by the electronic nature of the fluorine substituent. The second bromination would then target the pyridine (B92270) ring. The reaction conditions, such as the choice of solvent and the use of a catalyst, can significantly impact the efficiency and selectivity of the bromination. For instance, the use of a radical initiator like azobisisobutyronitrile (AIBN) with NBS is common for allylic and benzylic brominations, but for aromatic systems, polar solvents are often employed to facilitate the electrophilic substitution pathway. wikipedia.org

Table 1: Representative Conditions for NBS Bromination of Substituted Quinolines

EntrySubstrateNBS (equiv.)SolventConditionsProduct(s)Yield (%)Reference
18-Aminoquinoline (B160924)1.0Acetonitrilert5-Bromo-8-aminoquinoline- acgpubs.org
28-Aminoquinoline-AcOHrt5,7-Dibromo-8-aminoquinoline- acgpubs.org
34-Phenyltetrahydroquinoline5.0DCMrt3,6,8-Tribromoquinoline50 nih.gov

The regioselectivity of the bromination of 8-fluoroquinoline is a critical aspect of this synthetic approach. The fluorine atom at the C8 position is an ortho-, para-director, which would activate the C5 and C7 positions for electrophilic attack. However, the quinoline nitrogen is a deactivating group, particularly for the pyridine ring. Therefore, the first bromination is expected to occur preferentially at the C5 or C7 position. Subsequent bromination at the C3 and C6 positions would require forcing conditions.

Achieving the desired 3,6-dibromo substitution pattern necessitates careful optimization of the reaction conditions. Factors such as the stoichiometry of NBS, reaction temperature, and the presence of catalysts can be modulated to control the extent and position of bromination. For example, using a specific number of equivalents of NBS can favor mono- or di-bromination. researchgate.netresearchgate.net The choice of solvent can also influence the reactivity and selectivity of the brominating agent. acgpubs.org

Mechanistic investigations into the electrophilic bromination of aromatic compounds suggest that the reaction proceeds through the formation of a σ-complex (also known as a Wheland intermediate). nih.gov The stability of this intermediate is influenced by the substituents on the aromatic ring, which in turn dictates the regiochemical outcome of the reaction.

Fluorination Reactions on Dibromoquinoline Precursors

An alternative synthetic route to this compound involves the introduction of a fluorine atom at the C8 position of a 3,6-dibromoquinoline (B1270526) precursor. This approach is often more challenging due to the difficulties associated with selective C-H fluorination of heteroaromatic systems.

The direct C-H fluorination of azaarenes like quinoline is a formidable challenge in synthetic chemistry. nih.gov Electrophilic fluorination of the electron-deficient quinoline ring is difficult due to the high energy of the potential Wheland intermediates. nih.gov On the other hand, nucleophilic fluorination is hampered by the formation of a stable Meisenheimer intermediate, from which fluoride (B91410) elimination is favored over the desired hydride elimination. nih.gov

Despite these challenges, several methods for the direct fluorination of quinoline derivatives have been explored. These often involve the use of powerful and selective fluorinating agents. For instance, direct fluorination in acidic media can lead to a mixture of fluorinated products. researchgate.net More recent approaches have focused on developing novel reagents and catalytic systems to achieve higher selectivity.

The primary challenge in the C8 fluorination of 3,6-dibromoquinoline is achieving high regioselectivity. The presence of two bromine atoms further deactivates the quinoline ring system, making it less susceptible to electrophilic attack. Moreover, directing the fluorination specifically to the C8 position in the presence of other potentially reactive sites requires a sophisticated understanding of the electronic and steric factors at play.

Recent advancements in fluorination chemistry have introduced novel reagents and strategies that could potentially be applied to this transformation. For example, "concerted nucleophilic aromatic substitution" strategies aim to bypass the formation of high-energy intermediates. nih.gov Reagents like Selectfluor have been studied for electrophilic fluorination, and their reactivity can be tuned by the reaction conditions. nih.gov The development of new catalytic systems, including those based on transition metals, continues to be an active area of research aimed at overcoming the challenges of selective C-H fluorination. nih.gov

Table 2: Challenges and Approaches in Selective Fluorination of Azaarenes

ChallengeDescriptionPotential Approaches/Novel Reagents
High-energy intermediatesElectrophilic attack on the electron-deficient quinoline ring leads to unstable Wheland intermediates.Use of highly reactive fluorinating agents in superacidic media.
Meisenheimer intermediate stabilityNucleophilic attack by fluoride leads to a stable intermediate that reverts to starting materials.Concerted nucleophilic aromatic substitution pathways.
Poor RegioselectivityMultiple C-H bonds are available for fluorination, leading to mixtures of isomers.Development of directing-group strategies or catalysts that favor specific sites.
Harsh Reaction ConditionsMany fluorination reactions require aggressive reagents and conditions that may not be compatible with other functional groups.Exploration of milder fluorinating agents and photoredox catalysis.

Multi-Component Reaction (MCR) Strategies for Quinoline Synthesis Applicable to Halogenated Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. rsc.orgresearchgate.net This approach is advantageous for creating molecular diversity and is well-suited for the synthesis of complex heterocyclic systems like quinolines. rsc.orgresearchgate.net For halogenated derivatives, the appropriate choice of starting materials is crucial. For instance, a three-component reaction for quinoline synthesis could involve a substituted aniline (B41778), an aldehyde, and an alkyne, mediated by a Lewis acid catalyst. alfa-chemistry.com

In the context of this compound, a hypothetical MCR could involve 2,5-dibromoaniline, a suitable aldehyde, and a fluorinated alkyne. The reaction conditions would need to be optimized to account for the electronic effects of the halogen substituents on the aniline ring. Lewis acids such as Yb(OTf)₃ have been shown to be effective in promoting such cyclizations, often leading to higher yields compared to other catalysts like FeCl₃. alfa-chemistry.com

Table 1: Representative Data for a Three-Component Quinoline Synthesis

AldehydeAnilineCatalystYield (%)
4-n-octyloxybenzaldehyde4-n-octyloxyanilineYb(OTf)385
4-n-octyloxybenzaldehyde4-n-octyloxyanilineFeCl370
Anisaldehydep-anisidineYb(OTf)390
Anisaldehydep-anisidineFeCl375

Friedländer Synthesis and its Modifications for Substituted Quinolines

The Friedländer synthesis is a fundamental method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.gov This reaction can be catalyzed by either acids or bases. wikipedia.org The synthesis of halogenated quinolines via this method is well-documented, with the electronic nature of the substituents on the 2-aminoaryl carbonyl compound influencing the reaction's efficiency. rsc.org Electron-withdrawing groups, such as halogens, can impact the nucleophilicity of the amino group and the reactivity of the carbonyl.

Electrocatalytically Assisted Friedländer Reaction

A modern and sustainable modification of the Friedländer synthesis involves an electrocatalytic approach. This method avoids the use of chemical oxidants and often proceeds under milder conditions. nih.gov The reaction can be initiated from readily available nitro compounds, which are electrochemically reduced in situ to the corresponding amino derivatives, followed by cyclization. nih.gov This one-step electrosynthetic strategy is characterized by high conversion rates and excellent atom economy. nih.gov For a molecule like this compound, this would hypothetically involve the electrocatalytic reduction of a suitably substituted 2-nitroaryl ketone or aldehyde in the presence of a carbonyl compound with an active methylene (B1212753) group.

Catalysis and Reaction Conditions

A wide array of catalysts have been developed to optimize the Friedländer reaction, enhancing yields and promoting milder reaction conditions. These include Lewis acids, solid acid catalysts, and ionic liquids. nih.govnih.gov For instance, silica (B1680970) nanoparticles have been used as an efficient and recyclable catalyst under microwave irradiation, providing high yields of quinoline derivatives in short reaction times. nih.gov Similarly, sulfonic acid-functionalized ionic liquids have been employed as dual solvent-catalysts, enabling the reaction to proceed at moderate temperatures under solvent-free conditions. wikipedia.org

Microwave-enhanced Friedländer synthesis has also been shown to be effective for the rapid assembly of halogenated quinolines, with significantly improved yields compared to conventional heating methods. pharmaguideline.com

Table 2: Catalysts and Conditions for the Friedländer Synthesis of Substituted Quinolines

Catalyst TypeCatalystConditionsYield (%)
Solid AcidMontmorillonite K-10Ethanol, Reflux75
Solid AcidZeoliteEthanol, Reflux83
Solid AcidNano-crystalline sulfated zirconiaEthanol, Reflux89
Ionic Liquid[bsmim] (a sulfo-imidazole acid)Solvent-free, 80 °Cup to 98
NanoparticleFe3O4@SiO2/ZnCl2Solvent-free, 60 °C95
NanoparticleSilica nanoparticlesMicrowave, 100 °C93

Skraup Synthesis and its Adaptation for Fluoroquinoline Derivatives

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. researchgate.net This method is known for its often harsh and vigorous reaction conditions. researchgate.net

Adapting the Skraup synthesis for fluoroquinoline derivatives would involve using a fluorinated aniline as the starting material. The strong electron-withdrawing nature of the fluorine atom would decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions. Modifications to the Skraup reaction, such as using milder oxidizing agents or employing microwave irradiation, have been developed to improve yields and control the reaction's exothermicity. rsc.org A modified Skraup synthesis using pressure Q-tubes has been reported to improve yields and reduce reaction times, with glycerol acting as both a reactant and a solvent. wikipedia.orgwikipedia.org

Conrad-Limpach Synthesis and Mechanistic Insights

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. cambridge.org The reaction pathway is temperature-dependent. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which then cyclizes to a 4-hydroxyquinoline (B1666331). cambridge.org At higher temperatures, the thermodynamic product, a β-ketoanilide, is favored, leading to a 2-hydroxyquinoline. cambridge.org

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. cambridge.org This is followed by dehydration to form a Schiff base, which then undergoes an electrocyclic ring closure. This cyclization step is often the rate-determining step and typically requires high temperatures (around 250 °C). cambridge.org The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yields of the 4-hydroxyquinoline product. cambridge.org For halogenated anilines, the electron-withdrawing substituents would influence the initial nucleophilic attack and the subsequent cyclization. A study on the Conrad-Limpach synthesis of a nitro-substituted 4-hydroxyquinoline demonstrated that the choice of a high-boiling solvent is critical for achieving good yields. wikipedia.org

Table 3: Effect of Solvent on the Yield of a 4-Hydroxyquinoline in a Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21241
iso-Propyl benzoate21855
iso-Butyl benzoate24066
Dowtherm A25786

Combes Synthesis in the Context of Halogenated Quinoline Formation

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. The mechanism involves the formation of an enamine intermediate, followed by cyclodehydration. The regioselectivity of the cyclization can be influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.

For the synthesis of halogenated quinolines, the use of halogenated anilines in the Combes reaction has been investigated. For instance, in the synthesis of trifluoromethyl-substituted quinolines, the use of chloro- or fluoroanilines directs the major product to be the 4-CF₃ regioisomer. This suggests that the electronic effects of the halogen substituents on the aniline ring play a significant role in determining the outcome of the electrophilic aromatic annulation step. The use of a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) has been shown to be a more effective catalyst and dehydrating agent than concentrated sulfuric acid in some modifications of the Combes synthesis.

Pfitzinger Synthesis for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction offers a versatile route to various substituted quinolines.

The mechanism of the Pfitzinger reaction commences with the hydrolysis of the amide bond in isatin (1) under basic conditions to form a keto-acid intermediate (2). This intermediate then reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine (3), which tautomerizes to an enamine (4). Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative (5). wikipedia.org

While the Pfitzinger reaction is a powerful tool for the synthesis of the quinoline core, its application to the direct synthesis of polyhalogenated quinolines like this compound would necessitate the use of appropriately substituted isatin and carbonyl precursors. For instance, the synthesis of halogenated 2-phenylquinoline-4-carboxamides has been reported, utilizing intermediates prepared via the Pfitzinger reaction. researchgate.net The harsh basic conditions of the reaction, however, can sometimes limit its compatibility with sensitive functional groups. nih.gov

A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Organometallic and Catalytic Approaches in Halogenated Quinoline Synthesis

Modern organometallic and catalytic methods provide powerful and selective tools for the synthesis and functionalization of halogenated quinolines. These approaches often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation at Brominated Sites

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in forming carbon-carbon bonds on halogenated aromatic systems. nih.govnih.gov This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a bromoquinoline) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. nih.gov

This methodology has been successfully applied to the synthesis of various aryl-substituted quinolines from their bromo- or dibromo- precursors. For instance, the Suzuki-Miyaura coupling of 5-chloroquinolines has been employed to generate novel compounds with potential anti-pancreatic cancer activity. organic-chemistry.org The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent. du.edu.eg Given the presence of two bromine atoms in this compound, sequential or selective Suzuki-Miyaura couplings could be envisioned to introduce different aryl or alkyl groups at the C-3 and C-6 positions.

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction
ComponentRoleExamples
Aryl/Vinyl HalideElectrophilic PartnerAryl bromides, iodides, chlorides, triflates
Organoboron ReagentNucleophilic PartnerBoronic acids (RB(OH)2), Boronic esters (RB(OR)2)
Palladium CatalystCatalyzes the C-C bond formationPd(PPh3)4, PdCl2(PPh3)2
BaseActivates the organoboron reagentNa2CO3, K2CO3, Cs2CO3, K3PO4
SolventProvides the reaction mediumToluene, Dioxane, DMF, THF/H2O

Copper-Catalyzed Reactions for Quinoline Synthesis and Derivatization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis and functionalization of nitrogen-containing heterocycles, including quinolines. These methods can be employed for both the construction of the quinoline ring and for subsequent C-H functionalization.

Copper catalysts can promote the selective C5-H bromination of 8-aminoquinoline amides. acs.org Furthermore, copper-catalyzed C-H fluoroalkylation of 8-aminoquinoline amides at the C5 position has also been reported, demonstrating the utility of copper in regioselective halogenation and functionalization. nih.gov In the context of this compound, copper-catalyzed methods could potentially be applied in the later stages of a synthetic sequence to introduce one of the halogen atoms or to further functionalize the quinoline core. For example, a copper(I)-catalyzed carboamination reaction of 8-aminoquinoline-oriented buteneamides has been described for the synthesis of β-lactams. researchgate.net

Iridium-Catalyzed Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of arenes and heteroarenes, including fluoroquinolines. researchgate.netgoogle.comresearchgate.net This reaction introduces a versatile boronic ester group onto the quinoline scaffold, which can then be subjected to a variety of subsequent transformations, such as Suzuki-Miyaura coupling, oxidation, or amination.

The iridium-catalyzed borylation of 6-fluoroquinolines has been shown to proceed with high regioselectivity. researchgate.netresearchgate.net The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, a ligand (e.g., dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The resulting quinoline boronic ester can then be used to introduce various substituents onto the fluoroquinoline core. While a direct application to this compound has not been reported, this methodology highlights a potential strategy for the functionalization of a fluoroquinoline precursor.

Table 2: Typical Reagents for Iridium-Catalyzed Borylation of Fluoroquinolines
ReagentFunction
FluoroquinolineSubstrate
[Ir(OMe)COD]2Catalyst Precursor
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridyl)Ligand
B2pin2 (bis(pinacolato)diboron)Boron Source
THFSolvent

Transition-Metal-Free and Green Chemistry Methodologies

In recent years, there has been a growing interest in the development of transition-metal-free synthetic methods for quinolines, driven by the desire for more sustainable and cost-effective chemical processes. google.com These approaches often utilize readily available and environmentally benign reagents and catalysts.

Several metal-free methods for the halogenation of quinolines have been developed. For instance, the C5-selective halogenation of quinolines can be achieved under aqueous conditions using N-halosuccinimides (NCS, NBS, and NIS) as the halogenating agents. Additionally, a metal-free, regioselective remote C-H halogenation of 8-substituted quinolines at the C5-position has been reported using trihaloisocyanuric acid as the halogen source.

While not a standalone catalyst in a completely metal-free system for quinoline synthesis from simple precursors, formic acid has been shown to play a crucial role in certain transition-metal-catalyzed reactions leading to quinolines. For example, it has been used as a C1 synthon and a reducing agent in a rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters to produce quinoline carboxylates. Although this specific example involves a transition metal, the use of formic acid as a readily available and green reagent is noteworthy. Further research may lead to the development of truly metal-free systems where formic acid or its derivatives act as catalysts for the synthesis of halogenated quinolines.

Electrosynthetic Strategies

Electrosynthesis has emerged as a powerful and sustainable approach for the construction of N-heterocycles, often proceeding under mild conditions without the need for chemical oxidants. researchgate.netrsc.org The synthesis of halogenated quinolines can be envisioned through electrochemical oxidative cyclization. This strategy typically involves the anodic oxidation of a suitable precursor, such as an N-alkenyl or N-alkynyl aniline derivative, to generate a radical cation intermediate that subsequently undergoes intramolecular cyclization. acs.orgresearchgate.net

For the specific synthesis of this compound, a hypothetical electrosynthetic route could commence from a precursor like N-allyl-2,5-dibromo-4-fluoroaniline. The proposed mechanism, outlined below, leverages established principles of electrochemical reactions. acs.orgresearchgate.net

Proposed Electrosynthetic Mechanism:

Anodic Oxidation: The process initiates with a single-electron oxidation of the aniline nitrogen or the alkene π-system at the anode to form a radical cation.

Radical Cyclization: The generated radical cation undergoes an intramolecular cyclization. The electrophilic radical attacks the electron-rich double bond, leading to the formation of a five- or six-membered ring intermediate.

Further Oxidation and Rearomatization: The resulting carbon-centered radical intermediate is further oxidized at the anode to a carbocation.

Deprotonation and Aromatization: Subsequent loss of protons leads to the formation of the aromatic quinoline ring system.

The choice of electrolyte and electrode material is crucial for optimizing the reaction yield and selectivity. rsc.org Redox mediators can also be employed to facilitate the electron transfer process at lower potentials. acs.org This electrochemical approach offers a green alternative to traditional methods, which often require stoichiometric amounts of hazardous oxidizing agents. researchgate.net

StepDescriptionKey Intermediate
1Anodic OxidationRadical Cation
2Intramolecular CyclizationCyclized Radical
3Second OxidationCarbocation
4DeprotonationAromatic Product

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dictated by the electronic interplay between the electron-withdrawing halogen substituents and the directing effects of the heterocyclic nitrogen atom. Understanding the mechanisms of its reactions is crucial for predicting its behavior and designing novel synthetic transformations.

Transition-metal-catalyzed C-H activation is a step-economic strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. hilarispublisher.comnih.gov For quinoline derivatives, the nitrogen atom often acts as a directing group, facilitating the formation of a cyclometallated intermediate and guiding functionalization to specific positions, typically C8 or C2. semanticscholar.orgnih.gov In the case of this compound, the C8 position is blocked, making the C2, C4, C5, and C7 positions potential sites for functionalization.

The most probable mechanism for C-H activation on the quinoline core is the Concerted Metalation-Deprotonation (CMD) pathway. mdpi.com This mechanism is favored for many transition-metal-catalyzed reactions and involves the following key steps:

Coordination: The transition metal catalyst (e.g., Palladium, Rhodium) coordinates to the nitrogen atom of the quinoline ring. mdpi.com

C-H Cleavage (CMD): The coordinated metal center facilitates the cleavage of a C-H bond in a concerted step, assisted by a base or an anionic ligand (e.g., acetate, pivalate), to form a stable five- or six-membered metallacycle intermediate. mdpi.com

Functionalization: The organometallic intermediate then reacts with a coupling partner (e.g., aryl halide, alkyne) through processes like oxidative addition and reductive elimination to form the new C-C or C-heteroatom bond. hilarispublisher.com

Catalyst Regeneration: The active catalyst is regenerated, completing the catalytic cycle.

The regioselectivity of C-H activation on this compound would be influenced by both steric and electronic factors. The C2 and C4 positions are electronically activated by the nitrogen atom, while the C5 and C7 positions are influenced by the bromine and fluorine substituents. Detailed experimental and computational studies would be required to determine the precise outcome.

PositionDirecting InfluencePotential for Activation
C2Nitrogen Atom (Electronic)High
C4Nitrogen Atom (Electronic)High
C5Bromine at C6 (Steric/Electronic)Moderate
C7Bromine at C6 / Fluorine at C8 (Steric/Electronic)Moderate

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

In the context of SNAr, the fluoride ion is a surprisingly effective leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, thus accelerating this first step. masterorganicchemistry.comyoutube.com The subsequent loss of the leaving group to restore aromaticity is a faster process.

For this compound, an SNAr reaction would involve the displacement of the fluoride at the C8 position. The feasibility of this reaction depends on the ability of the quinoline ring system, substituted with two bromine atoms, to stabilize the negative charge of the intermediate Meisenheimer complex.

Mechanism of SNAr at C8:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C8 carbon, which bears the fluorine atom, breaking the aromaticity of the carbocyclic ring and forming a tetrahedral Meisenheimer intermediate.

Charge Delocalization: The negative charge of the intermediate is delocalized through resonance onto the quinoline ring. The electron-withdrawing nature of the ring nitrogen and the bromine atom at the C6 position can contribute to the stabilization of this anionic intermediate.

Elimination of Fluoride: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the C8-substituted product.

The presence of the electron-withdrawing nitro group is known to strongly facilitate SNAr reactions on fluoroquinolones. researchgate.net While bromine atoms are less activating than nitro groups, their inductive electron-withdrawing effect, combined with the inherent electron-deficient nature of the pyridine ring, could render the C8 position susceptible to nucleophilic attack under appropriate conditions.

Radical reactions offer unique pathways for the functionalization of heterocyclic systems. For fluoroquinolones, radical-mediated degradation often involves hydroxyl radical attack on the aromatic ring, leading to hydroxylation or defluorination. nih.govresearchgate.net Synthetic applications can involve the generation of a radical on the quinoline scaffold, which can then undergo further reactions.

A potential radical-mediated pathway for this compound could be initiated by the homolytic cleavage of a C-Br bond, which is weaker than the C-F or C-H bonds. This could be achieved using a radical initiator like AIBN or through photolysis. libretexts.org

Possible Radical Pathway:

Initiation: A radical initiator generates a chain-propagating radical. Alternatively, UV light could induce homolysis of the C-Br bond at either the C3 or C6 position to form a quinolinyl radical.

Propagation/Rearrangement: The quinolinyl radical could then participate in several pathways:

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a suitable donor to yield a de-brominated quinoline. libretexts.org

Intermolecular Addition: Adding to an external π-system (e.g., an alkene or alkyne) to form a new C-C bond. conicet.gov.ar

Intramolecular Cyclization/Rearrangement: If a suitable tether is present on the quinoline ring, the radical could undergo intramolecular cyclization, a powerful tool for constructing complex polycyclic systems. nih.govnih.gov

The regiochemistry of such radical reactions would be governed by the stability of the resulting radical intermediates. The electronic effects of the remaining halogens and the nitrogen atom would play a crucial role in directing the outcome of these transformations.

While the previous sections discussed reactions of this compound, this section considers the use of reactive intermediates for the synthesis of the fluorinated quinoline core. Carbenes are highly reactive species that can be used to construct cyclic systems. acs.org A bromofluorocarbene (:CBrF) intermediate could potentially be used in the synthesis of a 3-bromo-2-fluoroquinoline (B2528020) derivative.

Bromofluorocarbene can be generated from precursors like dibromofluoromethane (B117605) (CHBr₂F) upon treatment with a strong base. The mechanism for its application in quinoline synthesis would likely involve a cycloaddition-ring expansion sequence with a substituted aniline.

Hypothetical Synthesis via Bromofluorocarbene:

Carbene Generation: A strong base deprotonates dibromofluoromethane, followed by the elimination of a bromide ion to generate bromofluorocarbene (:CBrF).

Reaction with an Imine: The carbene could react with an imine formed from a substituted aniline. The electrophilic carbene would attack the nitrogen of the imine to form a nitrogen ylide.

Cyclization and Rearrangement: The ylide could then undergo intramolecular electrophilic attack on the aromatic ring, followed by rearrangement and elimination steps to construct the quinoline core, incorporating the bromine and fluorine atoms into the heterocyclic ring.

This approach represents a specialized strategy for constructing highly substituted quinoline systems, leveraging the unique reactivity of carbene intermediates. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,6-Dibromo-8-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the five protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and fluorine). Protons on the pyridine (B92270) ring (positions 2 and 4) are typically deshielded and appear at higher chemical shifts (downfield) compared to those on the benzene (B151609) ring. tsijournals.comtsijournals.com The substituents at positions 3, 6, and 8 will further modify the electronic environment, causing predictable shifts. For instance, the protons adjacent to the bromine and fluorine atoms would experience distinct electronic effects, leading to a complex but interpretable splitting pattern.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, nine distinct signals are expected, one for each carbon atom. Carbons directly attached to electronegative atoms (N, Br, F) will be significantly deshielded and appear at lower fields. tsijournals.comresearchgate.net The chemical shifts provide critical data for confirming the substitution pattern on the quinoline ring.

Table 1: Predicted Chemical Shift Ranges for ¹H and ¹³C NMR of this compound.
NucleusPositionExpected Chemical Shift (δ, ppm)Key Influences
¹HH-2, H-48.0 - 9.0Adjacent to ring Nitrogen
¹HH-5, H-77.5 - 8.5Aromatic protons on carbocyclic ring
¹³CC-3, C-6, C-8110 - 160Directly bonded to halogens/Nitrogen
¹³COther Aromatic C120 - 150Standard aromatic region

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgthermofisher.com The spectrum for this compound would show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal, typically in the range of -100 to -200 ppm for aromatic fluorides, is highly sensitive to the electronic environment of the quinoline ring. azom.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (e.g., H-7) would be observed in both the ¹⁹F and ¹H spectra, providing crucial evidence for the fluorine atom's location. azom.com

While 1D NMR spectra provide essential information, complex molecules often require 2D NMR experiments for unambiguous assignment. youtube.commagritek.com

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would reveal which protons are adjacent to each other, helping to trace the connectivity of the protons around the quinoline rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). magritek.com This is particularly crucial for identifying and assigning quaternary carbons (those without attached protons), such as C-3, C-6, C-8, and the bridgehead carbons, by observing their correlations to nearby protons. science.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₉H₅Br₂FN), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a characteristic cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. researchgate.net Analysis of the fragmentation patterns, where the molecular ion breaks into smaller charged fragments, can provide further structural confirmation. Common fragmentation pathways for quinolones may involve the loss of halogen atoms or cleavage of the ring system. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.govresearchgate.net This precision allows for the determination of a compound's elemental formula. colorado.edu By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition (C₉H₅Br₂FN) can be confirmed with a high degree of confidence, distinguishing it from other molecules with the same nominal mass. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound.
TechniqueParameterExpected Value (for C₉H₅⁷⁹Br₂FN)
MSNominal Molecular Weight305 g/mol
MSIsotopic Pattern (M, M+2, M+4)Approx. 1:2:1 ratio
HRMSCalculated Exact Mass304.8779 u

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. libretexts.org

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C and C=N ring stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the quinoline heterocyclic aromatic system. astrochem.orgresearchgate.net

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, the pattern of which can sometimes provide information about the substitution pattern on the aromatic rings. vscht.czresearchgate.net

C-Br and C-F stretching: Absorptions for carbon-halogen bonds are typically found in the fingerprint region. C-F stretching bands are usually strong and appear in the 1250-1000 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, typically below 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C/C=N Ring Stretch1600 - 1400Medium-Strong
C-F Stretch1250 - 1000Strong
C-H Out-of-Plane Bend900 - 675Strong
C-Br Stretch< 600Medium-Strong

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The study of 3,6,8-Tribromoquinoline reveals that the quinoline ring system is nearly planar. nih.gov This planarity is a common feature for aromatic heterocyclic systems and is crucial for understanding intermolecular packing, particularly π–π stacking interactions. The planarity of the molecule, with a maximum deviation of 0.110 (1) Å for one of the bromine atoms, is a key determinant of its crystal packing. nih.gov

A hypothetical set of crystallographic data for a halogenated quinoline derivative is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₉H₄Br₃N
Molecular Weight365.83
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9810 (2)
b (Å)12.4176 (4)
c (Å)19.7419 (6)
β (°)92.827 (3)
Volume (ų)974.74 (7)
Z4

Data derived from the crystallographic study of the analogous compound 3,6,8-Tribromoquinoline. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, halogen bonds, and π–π stacking interactions. In halogenated quinolines, these forces collectively determine the stability and physical properties of the crystalline solid.

In the crystal structure of the analog 3,6,8-Tribromoquinoline, the dominant stabilizing force reported is weak π–π stacking. nih.gov These interactions occur between the electron-rich aromatic rings of adjacent quinoline molecules. Specifically, the interaction is observed between the pyridine and benzene rings of neighboring molecules, with a centroid-centroid distance of 3.802 (4) Å. nih.gov This type of stacking is critical for the formation of the extended supramolecular architecture.

While classical hydrogen bond donors (like O-H or N-H) are absent in this compound, weaker C-H···X hydrogen bonds (where X is a halogen or nitrogen) are expected to play a role in the crystal packing. Studies of other halogenated quinoline derivatives have shown the presence of C-H···Br and C-H···π interactions that link molecules into chains and sheets. researchgate.net In the case of this compound, the presence of both bromine and fluorine atoms, along with the nitrogen atom of the quinoline ring, provides multiple potential acceptors for such weak hydrogen bonds. The fluorine atom, being highly electronegative, could readily participate as a hydrogen bond acceptor.

Interaction TypeDescriptionTypical Distance (Å)Relevance to Halogenated Quinolines
π–π StackingAttractive, noncovalent interactions between aromatic rings.3.3 - 3.8Observed in 3,6,8-Tribromoquinoline between pyridine and benzene rings of adjacent molecules. nih.gov
C-H···Br Hydrogen BondA weak hydrogen bond between a C-H donor and a bromine atom acceptor.~2.8 - 3.0 (H···Br)Observed in related bromoquinoline crystal structures, linking molecules into chains. researchgate.net
C-H···N Hydrogen BondA weak hydrogen bond with the quinoline nitrogen acting as the acceptor.~2.6 - 2.8 (H···N)Common in nitrogen-containing heterocyclic crystal structures.
Halogen Bond (Br···N)A noncovalent interaction where a halogen atom acts as an electrophilic species towards a nucleophile (N).< 3.37 (sum of vdW radii)Observed in a related chloro-bromo-quinoline derivative (Br···N distance of 3.187 Å). researchgate.net

This table summarizes key intermolecular interactions relevant to the crystal packing of halogenated quinolines, with data from analogous structures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For halogenated quinoline (B57606) derivatives, DFT has proven to be a reliable and computationally efficient approach. kuleuven.benih.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing halogens. kuleuven.benih.govasianpubs.org

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in the molecule. For 3,6-Dibromo-8-fluoroquinoline, the quinoline core is expected to be largely planar. The optimization process calculates key structural parameters. Based on studies of similar halogenated aromatic compounds, the bond lengths and angles can be predicted with high accuracy. kuleuven.be

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar halogenated aromatic and quinoline structures.

ParameterPredicted Value (Å)
C-Br (at position 3)~1.89 - 1.91
C-Br (at position 6)~1.89 - 1.91
C-F (at position 8)~1.34 - 1.36
C-N (average)~1.32 - 1.38

The electronic structure analysis reveals the distribution of electrons within the molecule, which is heavily influenced by the electronegative halogen substituents. The bromine and fluorine atoms withdraw electron density from the quinoline ring system, impacting its chemical reactivity.

DFT is widely used to predict spectroscopic data that can aid in the experimental characterization of molecules.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard for predicting NMR chemical shifts. researchgate.netnih.gov For fluorinated aromatic compounds, specific computational protocols can yield 19F chemical shifts with a mean absolute deviation of around 2-5 ppm from experimental values. nih.govresearchgate.net The electron-withdrawing nature of the bromine and fluorine atoms would significantly influence the 1H and 13C chemical shifts of nearby nuclei, generally causing them to shift downfield. acs.orgacs.org

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations identify the frequencies of fundamental vibrational modes, such as C-H, C=N, C-F, and C-Br stretching and bending. cusat.ac.in Due to the harmonic approximation used in these calculations, the computed frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor, typically around 0.961 for B3LYP functionals, is applied. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are typically scaled to correct for computational approximations.

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=C / C=N Ring Stretch1450 - 1600
C-F Stretch1100 - 1250
C-Br Stretch500 - 650

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. pku.edu.cn It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. rsc.org

For a molecule like this compound, the HOMO and LUMO are expected to be delocalized across the π-system of the quinoline ring. nih.govresearchgate.net The presence of electron-withdrawing halogen substituents generally lowers the energy levels of both the HOMO and LUMO. acs.orgnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive. scispace.com

Table 3: Representative FMO Energies from DFT Calculations on Halogenated Aromatic Systems

ParameterTypical Energy Range (eV)
E(HOMO)-6.0 to -7.5
E(LUMO)-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. uni-muenchen.de The map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map would be expected to show:

Most Negative Region (Red): Concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. uni-muenchen.de

Positive Regions (Blue): Located around the hydrogen atoms of the quinoline ring.

Halogen Atoms: The fluorine atom would create a highly electronegative region, while the bromine atoms may exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom, allowing for halogen bonding interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the conformational flexibility and intermolecular interactions of a system. For small molecules like halogenated quinolines, MD simulations often employ force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM. wikipedia.orgnih.gov The General AMBER Force Field (GAFF) is specifically designed for a wide range of organic molecules. nih.gov

The quinoline ring system is structurally rigid, so significant conformational changes are not expected for the core of this compound. However, MD simulations are valuable for understanding its dynamic behavior in different environments, such as in solution or when interacting with a biological target like a protein. nih.govmdpi.com

Simulations can reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how solvation influences its stability. nih.gov

Intermolecular Interactions: The stability and nature of non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, which are critical for its behavior in complex systems. nih.gov

Structural Stability: When bound to a larger molecule, MD simulations can assess the stability of the complex by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. acs.orgmdpi.com Studies on similar quinoline derivatives show that these complexes can be very stable. nih.govmdpi.com

Solvent Effects on Molecular Behavior

Computational investigations on 3-fluoropyridine, 3-chloropyridine, and 3-bromopyridine (B30812) have demonstrated that while molecular geometries are only slightly affected by solvent polarity, other chemical properties, including vibrational frequencies, can be seriously impacted researchgate.net. For these molecules, it was observed that bond lengths and angles show minor changes when moving from a vacuum to a solvent environment researchgate.net. However, the vibrational modes, particularly those involving C-H bonds, are significantly affected by the solvent medium researchgate.net. It is reasonable to extrapolate that similar effects would be observed for this compound. The polarity of the solvent would likely induce changes in the dipole moment and the distribution of electron density across the molecule, which in turn would affect its spectroscopic and reactive properties.

The following interactive table illustrates the types of changes in molecular properties that could be expected for this compound in different solvent environments, based on general principles and findings for related compounds.

SolventDielectric Constant (ε)Expected Effect on Dipole MomentExpected Effect on UV-Vis λmax
n-Hexane1.88Minimal changeMinimal shift
Dichloromethane8.93Moderate increaseSlight red shift (bathochromic)
Ethanol24.55Significant increaseNoticeable red shift
Water80.1Largest increaseSignificant red shift

Note: This table is illustrative and represents expected trends rather than experimentally verified data for this compound.

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the intricate details of chemical reaction mechanisms, providing a deeper understanding of how synthetic transformations occur.

The synthesis of halogenated quinolines can proceed through various pathways, and computational analysis of the transition states is crucial for determining the most likely mechanism. For instance, the bromination of an 8-fluoroquinoline (B1294397) precursor to introduce the bromine atom at the 3-position is a key synthetic step. A plausible mechanism for this electrophilic aromatic substitution would involve the formation of a sigma complex (also known as an arenium ion) as an intermediate.

Density Functional Theory (DFT) calculations could be employed to model this reaction. The process would involve:

Reactant Complex Formation: Modeling the initial interaction between 8-fluoroquinoline and the brominating agent (e.g., Br₂ with a Lewis acid catalyst).

Transition State Search: Locating the transition state structure for the attack of the electrophile on the quinoline ring. This is a critical step, as the energy of the transition state determines the reaction rate. The transition state would feature a partially formed C-Br bond and a delocalized positive charge on the quinoline ring.

Intermediate Formation: Characterizing the structure and stability of the sigma complex intermediate.

Second Transition State: Finding the transition state for the deprotonation of the sigma complex to restore aromaticity.

Product Formation: Modeling the final this compound product.

While specific transition state analyses for the synthesis of this compound are not documented in the reviewed literature, studies on similar electrophilic halogenation reactions of aromatic systems consistently show the importance of the stability of the carbocation intermediate in determining the regioselectivity of the reaction.

The energetic profile of a reaction provides a quantitative picture of the energy changes that occur as reactants are converted into products. This includes the energies of reactants, transition states, intermediates, and products.

A hypothetical energetic profile for the bromination of 8-fluoroquinoline at the 3-position, as determined by computational methods, would likely show the following features:

An initial activation energy barrier corresponding to the formation of the first transition state.

A local energy minimum representing the stability of the sigma complex intermediate.

A second, smaller activation energy barrier for the deprotonation step.

Computational studies on the bromination of other 8-substituted quinolines have provided insights into the factors influencing reactivity and regioselectivity. For example, the electronic nature of the substituent at the 8-position can significantly affect the activation energy of the bromination reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for predicting the pharmacological activity of quinoline derivatives like this compound, a set of theoretical molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and can be crucial for interactions with biological targets.

Dipole moment: This indicates the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.

Atomic charges: The distribution of charges on the atoms can be important for electrostatic interactions with a receptor.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Molecular volume and surface area: These descriptors are related to how the molecule will fit into a binding site.

Molecular weight: A fundamental property often included in QSAR models.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

LogP (octanol-water partition coefficient): This is a measure of a molecule's hydrophobicity and is a key factor in its pharmacokinetic properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Studies on the QSAR of other quinoline derivatives have shown that a combination of these descriptors can be used to build predictive models for various biological activities, including anticancer and antimicrobial effects. For instance, in some QSAR models for quinoline-based anticancer agents, descriptors related to molecular volume and electronegativity have been found to be significant.

The following interactive table provides examples of theoretical descriptors that would be relevant for a QSAR study of this compound and its analogues.

Descriptor CategorySpecific DescriptorPotential Relevance to Pharmacological Activity
ElectronicHOMO EnergyElectron-donating ability, interaction with electron-accepting sites in a receptor.
ElectronicLUMO EnergyElectron-accepting ability, interaction with electron-donating sites in a receptor.
StericMolecular VolumeFit within a biological target's binding pocket.
HydrophobicLogPMembrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties.
TopologicalWiener IndexMolecular branching, which can influence binding affinity.

This table is for illustrative purposes to show the types of descriptors used in QSAR modeling.

Reactivity and Derivatization Studies

Reactions at the Halogenated Positions (Bromine and Fluorine)

The bromine and fluorine substituents on the 3,6-Dibromo-8-fluoroquinoline ring are key handles for a variety of derivatization strategies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metalation/functionalization sequences.

Palladium-Catalyzed Cross-Coupling Reactions at C3 and C6 Bromine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the C3 and C6 bromine atoms can be exploited to achieve site-selective functionalization. Generally, the C3 position is more susceptible to oxidative addition to palladium(0) due to the electronic influence of the quinoline (B57606) nitrogen, making it the preferred site for initial coupling under carefully controlled conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromoquinoline with boronic acids or their esters. By employing a suitable palladium catalyst and base, it is possible to selectively introduce an aryl or vinyl group at the C3 position, leaving the C6 bromine intact for subsequent transformations. Further reaction under more forcing conditions can lead to disubstitution at both C3 and C6.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura coupling, the C3-Br bond exhibits higher reactivity, enabling the selective synthesis of 3-alkynyl-6-bromo-8-fluoroquinolines. This selectivity is crucial for the stepwise construction of more complex molecules.

Buchwald-Hartwig Amination: This cross-coupling method is employed for the formation of carbon-nitrogen bonds. The regioselectivity of the amination of this compound is dependent on the reaction conditions and the nature of the amine. It is often possible to achieve selective amination at the C3 position.

Table 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling Reaction Position of Primary Reactivity Typical Reagents Product Type
Suzuki-Miyaura C3 Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 3-Aryl-6-bromo-8-fluoroquinoline
Sonogashira C3 Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N 3-Alkynyl-6-bromo-8-fluoroquinoline
Buchwald-Hartwig C3 Amine, Pd₂(dba)₃, BINAP, NaOtBu 3-Amino-6-bromo-8-fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) at the C8 Fluorine

The fluorine atom at the C8 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with 8-fluoroquinolines include amines, alkoxides, and thiols. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. For instance, treatment of this compound with a primary or secondary amine can yield the corresponding 8-amino-3,6-dibromoquinoline derivative. Similarly, reaction with sodium methoxide (B1231860) would lead to the formation of 3,6-Dibromo-8-methoxyquinoline. The reactivity of the C-F bond in SNAr reactions is often higher than that of C-Br bonds under these conditions, allowing for selective functionalization at the C8 position while preserving the bromine atoms for subsequent cross-coupling reactions.

Metalation/Functionalization Sequences

Metal-halogen exchange is a powerful technique for the preparation of organometallic intermediates, which can then be reacted with various electrophiles. In this compound, the bromine atoms can undergo exchange with strong bases like organolithium reagents.

The regioselectivity of the metal-halogen exchange is influenced by both electronic and steric factors. For dihaloquinolines, lithiation often occurs preferentially at the C4 position if available; however, in the 3,6-dibromo isomer, the C3-Br is generally more reactive towards lithium-halogen exchange at low temperatures due to the inductive effect of the nitrogen atom. The resulting 3-lithio-6-bromo-8-fluoroquinoline can be trapped with a range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a variety of functional groups at the C3 position.

Reactions at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form the corresponding quinolinium salts. This modification can significantly alter the electronic properties of the quinoline ring system, potentially influencing the reactivity of the other positions.

N-Oxidation: Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), leads to the formation of the corresponding N-oxide. The introduction of the N-oxide functionality can activate the C2 and C4 positions of the quinoline ring towards nucleophilic attack and can also serve as a directing group in certain C-H functionalization reactions.

Functional Group Interconversions on the Quinoline Ring

Beyond the direct reactions at the halogenated positions and the nitrogen atom, the substituents introduced through these primary transformations can undergo further functional group interconversions. For example, an alkyne group introduced via Sonogashira coupling can be subsequently hydrated to a ketone or reduced to an alkane. An amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or diazotized. These subsequent transformations significantly expand the molecular diversity that can be accessed from the this compound scaffold.

Hydrolysis Reactions of Halogens in Specific Positions

The hydrolysis of haloquinolines to their corresponding hydroxyquinolines is a transformation of significant synthetic utility. While specific studies on the hydrolysis of this compound are not extensively documented, the reactivity of bromoquinolines in the presence of copper catalysts provides insight into the potential pathways for this transformation.

In a study on the copper-catalyzed hydrolysis of bromoisoquinolines, it was observed that the bromo substituent could be replaced by a hydroxyl group at high temperatures. connectjournals.com This process, however, can be complicated by the formation of copper complexes with the resulting hydroxyisoquinoline. connectjournals.com The reaction typically involves heating the bromoisoquinoline with hydrated copper sulfate, copper bronze, and sodium hydroxide (B78521) in an aqueous medium within an autoclave. connectjournals.com

Table 1: General Conditions for Copper-Catalyzed Hydrolysis of Bromoquinolines

ParameterCondition
Catalyst Hydrated CuSO₄, Copper Bronze
Reagent NaOH in Water
Temperature High Temperature (e.g., 210°C)
Environment Autoclave

Data based on analogous reactions with bromoisoquinolines.

The selective hydrolysis of one of the bromine atoms in this compound would depend on the relative reactivity of the C-Br bonds at the 3 and 6 positions. The electronic environment of each position, influenced by the fluorine atom and the nitrogen of the quinoline ring, would play a crucial role in determining the site of preferential substitution. A hydrolysis reaction is a chemical process in which a molecule of water is used to break down a larger molecule into smaller subunits. libretexts.orgkhanacademy.org

Sulfonylation of Haloquinolines

The introduction of a sulfonyl group onto the quinoline ring can lead to compounds with interesting pharmacological properties. The sulfonylation of haloquinolines represents a direct method for the synthesis of sulfonyl quinolines, offering excellent regioselectivity based on the position of the halogen. rsc.org

Several methods for the sulfonylation of haloquinolines have been developed, including transition-metal-free approaches. One such method involves the ball-milling promoted coupling of haloquinolines with sulfonic acids. rsc.org This solvent-free and additive-free method provides a green and efficient route to sulfonyl quinolines with short reaction times and high yields. rsc.org Another approach involves the direct coupling of haloquinolines with sulfonyl chlorides in water, which also avoids the use of organic solvents. researchgate.net

The reactivity of the bromine atoms at the 3 and 6 positions of this compound towards sulfonylation would likely differ, allowing for potential regioselective synthesis of mono- or di-sulfonylated products. The direct C-halo cross-coupling offers a distinct advantage in controlling the position of sulfonylation, unlike the deoxygenative sulfonylation of quinoline N-oxides which primarily occurs at the 2-position. rsc.orgmdpi.com

Table 2: Comparison of Sulfonylation Methods for Haloquinolines

MethodReagentsConditionsAdvantages
Ball-Milling Haloquinoline, Sulfonic AcidMetal-free, Solvent-free, Additive-freeShort reaction time, High yields, Environmentally friendly rsc.org
Aqueous Coupling Haloquinoline, Sulfonyl ChlorideWater solventOperational simplicity, Readily available materials, Good functional group tolerance researchgate.net

Derivatization Strategies for Advanced Molecular Scaffolds

The di-bromo substitution pattern of this compound makes it a versatile precursor for the construction of more complex molecular architectures through sequential and regioselective functionalization.

Synthesis of Poly-functionalized Quinoline Derivatives

The differential reactivity of the two bromine atoms in this compound can be exploited to introduce multiple functional groups in a controlled manner. For instance, one bromine atom could be selectively displaced by a nucleophile, followed by a different transformation at the second bromine position. This stepwise approach allows for the synthesis of quinolines with diverse substitution patterns, which is a key strategy in the development of new therapeutic agents.

The synthesis of poly-functionalized quinolines often involves a series of reactions that may include nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings), and further modifications of the introduced functional groups. The presence of the fluorine atom at the 8-position can also influence the reactivity and be a site for further derivatization, although C-F bond activation is generally more challenging.

Incorporation into Complex Heterocyclic Systems

Haloquinolines are valuable building blocks for the synthesis of fused heterocyclic systems. The bromine atoms on this compound can serve as handles for annulation reactions, leading to the formation of new rings fused to the quinoline core. For example, a bromo-substituted quinoline can undergo reactions to form indolo[2,3-b]quinolines, which are known for their biological activities. rsc.org

The synthesis of such complex systems can be achieved through various strategies, including intramolecular cyclizations of appropriately substituted quinoline precursors or through intermolecular reactions where the haloquinoline acts as an electrophilic partner. The ability to selectively functionalize the 3 and 6 positions of this compound provides a powerful tool for the construction of a wide range of novel and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Potential Applications in Medicinal Chemistry Research

Anticancer Research

Halogenated quinolines, particularly fluoroquinolones, have demonstrated notable potential as anticancer agents. nih.gov Their mechanisms of action are multifaceted, often involving the inhibition of essential cellular enzymes, disruption of cell cycle progression, and induction of programmed cell death (apoptosis). nih.govnih.gov The unique substitution pattern of 3,6-Dibromo-8-fluoroquinoline suggests it could be a valuable scaffold for developing new oncologic therapeutics.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system and is overexpressed in many tumor types. onclive.com It creates an immunosuppressive tumor microenvironment by depleting the essential amino acid tryptophan and producing kynurenine, which is toxic to T cells. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore the body's anti-tumor immune response. nih.gov While research has not yet specifically implicated this compound as an IDO1 inhibitor, various small molecules with different structural cores have been developed as potent inhibitors. The development of novel inhibitors is an active area of research, and scaffolds like halogenated quinolines are continuously explored for this purpose. onclive.comnih.gov

Below is a table of known IDO1 inhibitors, illustrating the range of potencies achieved with different chemical structures.

Inhibitor NameTypeIC₅₀
Epacadostat (INCB024360)Selective IDO1 Inhibitor10 nM selleckchem.com
Navoximod (GDC-0919)IDO Pathway InhibitorEC₅₀ of 75 nM selleckchem.com
Linrodostat (BMS-986205)Irreversible IDO1 Inhibitor1.7 nM selleckchem.com
IDO-IN-1IDO Inhibitor59 nM selleckchem.com

This table showcases examples of existing IDO1 inhibitors to provide context for the therapeutic target.

The progression of cancer is characterized by uncontrolled cell growth and the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. mdpi.com Research into related fluoroquinolone compounds has shown they can inhibit the proliferation of various cancer cell lines. nih.gov The mechanism often involves the inhibition of type II topoisomerases, enzymes critical for DNA replication and repair. nih.gov By targeting these enzymes, fluoroquinolones can halt the cell cycle, thereby preventing cancer cell growth. nih.gov Furthermore, certain therapeutic agents can modulate the complex signaling pathways that govern cell migration and invasion, representing a key strategy in preventing metastasis. mdpi.comnih.gov The specific halogenation pattern of this compound could influence its interaction with such biological targets, making it a candidate for investigation in assays measuring cell proliferation, invasion, and migration.

Apoptosis is a natural, programmed process of cell death that is essential for removing damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. nih.gov Many anticancer therapies, including those derived from quinolines, work by reactivating this process in cancer cells. nih.govnih.gov Studies on various fluoroquinolone derivatives have demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. nih.gov The inhibition of topoisomerase II by quinolone-based compounds can lead to DNA fragmentation, a key trigger for the apoptotic cascade. nih.gov Given these precedents, this compound could potentially exert anticancer effects by initiating apoptosis in malignant cells.

Antimicrobial Research (Antibacterial, Antifungal, Antiprotozoal)

Quinolones, and especially fluoroquinolones, are a major class of synthetic broad-spectrum antimicrobial agents. nih.govrjptonline.org Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination. rjptonline.org The specific substituents on the quinoline (B57606) ring play a critical role in determining the potency, spectrum of activity, and pharmacokinetic properties of the compound. rjptonline.orgresearchgate.net

The biological activity of quinolone antimicrobials is highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have provided clear insights into the role of halogenation. researchgate.netnih.govresearchgate.net

C-8 Position: A halogen at the C-8 position, such as the fluorine in this compound, has been shown to enhance antibacterial activity. researchgate.net Specifically, C-8 halogen and methoxy groups can improve the ability of fluoroquinolones to block the growth of and kill certain bacteria. nih.gov

C-6 Position: The presence of a fluorine atom at the C-6 position was a key discovery that led to the development of the highly successful fluoroquinolone class, significantly broadening the antibacterial spectrum. rjptonline.org While the target compound has a bromine at this position, this site is known to be crucial for activity.

The table below summarizes the impact of C-8 substitutions on the activity of fluoroquinolones against a resistant bacterial strain, highlighting the importance of this position.

C-8 SubstituentEffect on Activity vs. Resistant M. smegmatis
Hydrogen (H)Baseline activity
Fluorine (F)2- to 3-fold reduction in MIC nih.gov
Bromine (Br)3- to 5-fold reduction in MIC nih.gov
Chlorine (Cl)3- to 5-fold reduction in MIC nih.gov
Methoxy (OCH₃)3- to 5-fold reduction in MIC nih.gov

MIC: Minimum Inhibitory Concentration. A lower MIC indicates higher potency. Data reflects general findings from studies on various fluoroquinolones. nih.gov

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new agents that can overcome existing resistance mechanisms. nih.govmdpi.com Resistance to fluoroquinolones often arises from mutations in the genes encoding their target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govnih.gov

Research has shown that specific structural modifications to the quinolone scaffold can enhance activity against resistant strains. nih.govnih.gov For instance, substituents at the C-8 position can improve the bacteriostatic and bactericidal action against gyrase-resistant (gyrA mutant) strains of mycobacteria. nih.gov A C-8-bromo substituent, in particular, was found to increase both bacteriostatic and lethal activities against a resistant strain of M. bovis BCG. nih.gov This suggests that the 8-fluoro and 3,6-dibromo substitutions on the target compound could confer activity against bacteria that have developed resistance to older generations of quinolone antibiotics. dovepress.com

Antiviral Research

The quinoline framework is a recognized scaffold in the design of antiviral agents. orientjchem.org Its derivatives have been investigated for activity against a range of viruses, attributable to their ability to interfere with various stages of the viral life cycle.

While direct studies on this compound are not extensively documented, the broader class of fluoroquinolones has been assessed for potential antiviral effects. Research into repurposing existing drugs has explored fluoroquinolones against coronaviruses like SARS-CoV-2 and MERS-CoV. Some studies have shown that certain fluoroquinolones can suppress SARS-CoV-2 replication in cell cultures, although typically at high micromolar concentrations.

For instance, a study assessing four common fluoroquinolones demonstrated viral suppression, as detailed in the table below.

The potential mechanism for quinoline derivatives in antiviral applications, particularly against SARS-CoV-2, may involve the inhibition of key viral enzymes such as the 3-chymotrypsin-like protease (3CLpro) or RNA-dependent RNA polymerase (RdRp), which are essential for viral replication.

Similarly, in the context of the Zika virus (ZIKV), a flavivirus that can cause significant neurological complications, various small molecules are being investigated as inhibitors. The research into ZIKV inhibitors focuses on targets like the viral protease (NS2B-NS3) and entry mechanisms. The structural characteristics of this compound make it a plausible candidate for inclusion in screening libraries aimed at discovering novel inhibitors for ZIKV and other emerging viral pathogens.

Anti-Inflammatory and Antioxidant Activities

Anti-Inflammatory Activity: Many quinoline derivatives, particularly fluoroquinolones, have been shown to possess immunomodulatory and anti-inflammatory properties in addition to their primary antimicrobial functions. These effects are thought to be mediated through the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. By inhibiting these pathways, certain fluoroquinolones can reduce the production and release of pro-inflammatory cytokines like IL-1β and TNF-α in immune cells. The halogenated structure of this compound suggests it could potentially interact with these signaling pathways, offering a basis for investigating its anti-inflammatory effects.

Antioxidant Activity: Derivatives of quinoline, especially those containing hydroxyl groups like 8-hydroxyquinoline, are recognized for their antioxidant capabilities. These compounds can act as scavengers of free radicals, which are implicated in oxidative stress and cellular damage. The antioxidant activity is often related to the compound's ability to donate a hydrogen atom or a single electron. Halogen substitution can influence the electronic properties of the quinoline ring and, consequently, its antioxidant potential. For example, studies on halogenated 8-hydroxyquinolines have demonstrated potent antioxidant activity.

Given these precedents, this compound warrants investigation for its potential to mitigate oxidative stress.

Neuroprotective Potential

Neurodegenerative diseases are often linked to oxidative stress, inflammation, and metal ion dysregulation. Quinoline derivatives have emerged as promising candidates for neuroprotection due to their multifunctional properties. nih.gov The ability of the quinoline scaffold to chelate metal ions, scavenge free radicals, and inhibit enzymes involved in neurodegeneration (such as monoamine oxidase) highlights its therapeutic potential. nih.gov Although research on this compound is nascent, its structural relation to compounds known to possess antioxidant and anti-inflammatory effects provides a strong rationale for evaluating its neuroprotective capabilities.

Enzymatic Applications (e.g., Catecholase Activity)

Quinoline derivatives have been successfully used as ligands to form complexes with metal ions, such as copper, to mimic the activity of enzymes like catechol oxidase. mdpi.com This enzyme catalyzes the oxidation of catechols to their corresponding o-quinones. mdpi.com Research has shown that the catalytic efficiency of these copper-quinoline complexes depends heavily on the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.comdntb.gov.ua The presence of electron-withdrawing groups, such as bromine and fluorine in this compound, can modulate the electronic properties of the ligand, potentially influencing the stability and catalytic activity of the resulting metal complex. This makes it a valuable candidate for developing new catalysts for oxidation reactions. mdpi.com

Application as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands for use in asymmetric catalysis is a critical area of chemical synthesis, enabling the production of enantiomerically pure compounds, which is vital for the pharmaceutical industry. Quinoline motifs have been incorporated into various types of chiral ligands, including Schiff bases, oxazolines, and amine-based structures. researchgate.netthieme-connect.com These ligands, when complexed with transition metals like ruthenium, iridium, or palladium, have proven effective in catalyzing a wide range of asymmetric reactions, including hydrogenations, cycloadditions, and allylic alkylations. researchgate.netdicp.ac.cnnih.gov The rigid structure of the quinoline core and the potential for substitution at multiple positions allow for the precise tuning of the ligand's steric and electronic environment. The specific substitution pattern of this compound could be leveraged to design novel ligands for highly selective catalytic processes. polyu.edu.hk

Potential Applications in Materials Science and Other Fields

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dibromo-8-fluoroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a quinoline core. A common approach begins with fluorination at the 8-position via nucleophilic aromatic substitution (NAS), followed by bromination at the 3- and 6-positions using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance regioselectivity and reduce side products . Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and temperature control to minimize over-bromination. Purity is often assessed via HPLC (>95%) or 1H/19F^1\text{H}/^{19}\text{F}-NMR .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Due to its brominated/fluorinated structure, strict safety protocols are required:

  • PPE : Nitrile gloves, lab coat, safety goggles, and respirator masks for aerosol prevention.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Waste disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental release .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR identifies proton environments (e.g., quinoline ring protons at δ 7.5–9.0 ppm), while 19F^{19}\text{F}-NMR confirms fluorination (δ -110 to -120 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected C9H4Br2FN\text{C}_9\text{H}_4\text{Br}_2\text{FN}, MW 336.94 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry of bromine/fluorine substituents .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the presence of a fluorine substituent on the quinoline ring?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect directs bromination to meta/para positions. To optimize 3,6-dibromination:

  • Use Lewis acids (e.g., FeCl3\text{FeCl}_3) to polarize the ring and enhance electrophilic attack.
  • Control temperature (<50°C) to prevent defluorination.
  • Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices for electrophilic susceptibility .
    • Example : A study achieved 85% regioselectivity using NBS\text{NBS} in CH2Cl2\text{CH}_2\text{Cl}_2 at 40°C .

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from residual solvents, isotopic patterns, or tautomerism. Strategies include:

  • Triangulation : Cross-validate with IR (C-Br stretch ~550 cm1^{-1}) and elemental analysis.
  • Deuterated solvents : Eliminate solvent peaks in NMR.
  • Isotopic MS analysis : Confirm 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratios (expected 1:1 for dibromo compounds) .

Q. What strategies improve the solubility of this compound for biological assays?

  • Methodological Answer : The compound’s hydrophobicity (logP3.2\log P \approx 3.2) limits aqueous solubility. Solutions include:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 2-position to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes (size 100–200 nm) for sustained release .

Key Considerations for Researchers

  • Safety : Prioritize halogenated waste protocols to comply with EPA/OSHA regulations .
  • Synthetic Optimization : Screen Lewis acids and solvents systematically to balance yield and selectivity.
  • Data Validation : Employ multi-technique characterization to mitigate spectral ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.